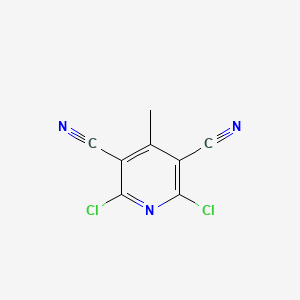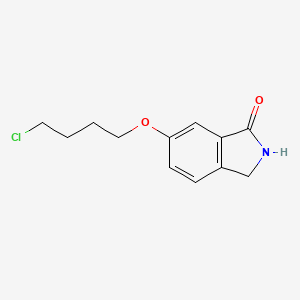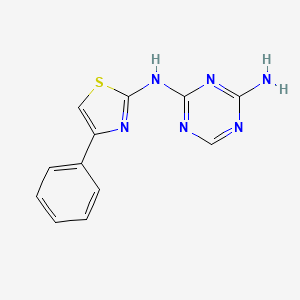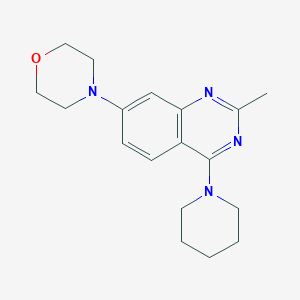
4-Iodoindene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodoindene-1,3-dione is an organic compound characterized by the presence of an indene ring substituted with an iodine atom at the 4-position and two carbonyl groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodoindene-1,3-dione typically involves the iodination of indene-1,3-dione. One common method includes the reaction of indene-1,3-dione with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to facilitate the iodination process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodoindene-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carbonyl groups at positions 1 and 3 can participate in oxidation and reduction reactions, leading to the formation of alcohols or other derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or thiourea can be used in the presence of a base like sodium hydroxide (NaOH).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions include substituted indene-1,3-dione derivatives, alcohols, and various heterocyclic compounds.
Applications De Recherche Scientifique
4-Iodoindene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Mécanisme D'action
The mechanism of action of 4-Iodoindene-1,3-dione involves its interaction with various molecular targets. The iodine atom and carbonyl groups play crucial roles in its reactivity. The compound can act as an electrophile, participating in nucleophilic substitution reactions. Additionally, the carbonyl groups can form hydrogen bonds and interact with biological macromolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Indene-1,3-dione: Lacks the iodine substitution but shares the core structure.
Isoindoline-1,3-dione: A closely related compound with similar reactivity and applications.
Phthalimide: Another isoindoline-1,3-dione derivative with widespread use in pharmaceuticals and agrochemicals.
Uniqueness: 4-Iodoindene-1,3-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H5IO2 |
|---|---|
Poids moléculaire |
272.04 g/mol |
Nom IUPAC |
4-iodoindene-1,3-dione |
InChI |
InChI=1S/C9H5IO2/c10-6-3-1-2-5-7(11)4-8(12)9(5)6/h1-3H,4H2 |
Clé InChI |
OYYIAIMVJDLYTC-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C(C1=O)C(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


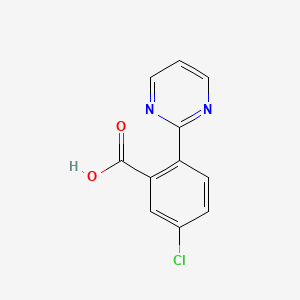
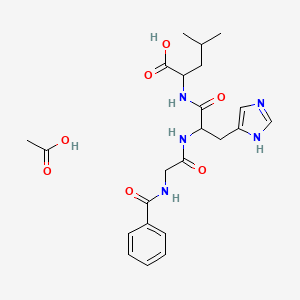
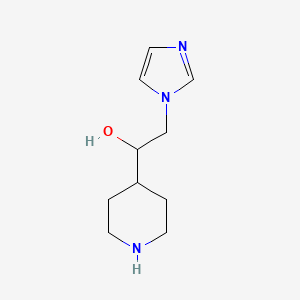
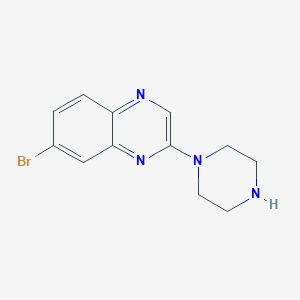
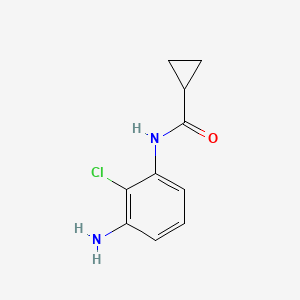
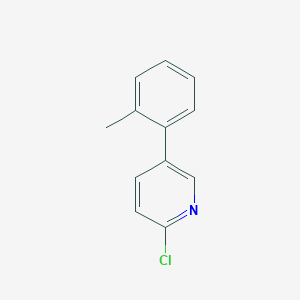
![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
![8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13879174.png)

